molecular formula C27H21N7 B2395756 Tris(4-(1H-imidazol-1-yl)phenyl)amine CAS No. 1258947-79-3

Tris(4-(1H-imidazol-1-yl)phenyl)amine

Cat. No.: B2395756
CAS No.: 1258947-79-3
M. Wt: 443.514
InChI Key: XXDCQSZBEIDWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-(1H-imidazol-1-yl)phenyl)amine: is a chemical compound with the molecular formula C27H21N7 and a molecular weight of 443.51 g/mol It is known for its unique structure, which includes three imidazole groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized through a multi-step process. One common method involves the reaction of tris(4-bromophenyl)amine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Tris(4-(1H-imidazol-1-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Solvents: Common solvents include DMF, dichloromethane, and acetonitrile.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, coordination with metal ions can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers .

Comparison with Similar Compounds

Uniqueness: Tris(4-(1H-imidazol-1-yl)phenyl)amine is unique due to its imidazole groups, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science .

Properties

IUPAC Name

4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDCQSZBEIDWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.